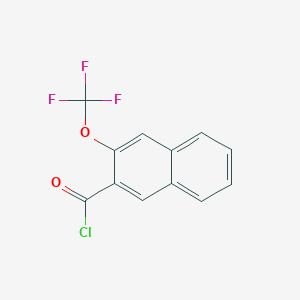
2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 2-naphthol with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group. This intermediate is then reacted with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation or reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine. Reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions of the naphthalene ring.
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and modulation of biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarbonyl chloride: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
3-(Trifluoromethoxy)benzoyl chloride: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different reactivity and applications.
Uniqueness
2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride is unique due to the presence of both the trifluoromethoxy and carbonyl chloride groups on a naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H6ClF3O2 |
|---|---|
Peso molecular |
274.62 g/mol |
Nombre IUPAC |
3-(trifluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)9-5-7-3-1-2-4-8(7)6-10(9)18-12(14,15)16/h1-6H |
Clave InChI |
CQYURRFTAMEPEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















